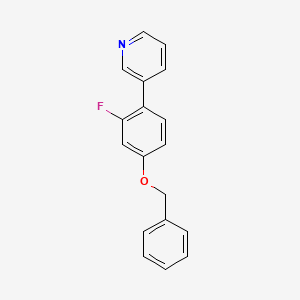

3-(4-(BenZyloxy)-2-fluorophenyl)pyridine

Description

Properties

Molecular Formula |

C18H14FNO |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

3-(2-fluoro-4-phenylmethoxyphenyl)pyridine |

InChI |

InChI=1S/C18H14FNO/c19-18-11-16(21-13-14-5-2-1-3-6-14)8-9-17(18)15-7-4-10-20-12-15/h1-12H,13H2 |

InChI Key |

BDWISRBWUQAFST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CN=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

The core challenge is the selective introduction of the benzyloxy group and fluorine substituent on the phenyl ring and then coupling this with pyridine.

Preparation of 4-Benzyloxy Substituted Pyridine Derivatives

A key intermediate in synthesizing the target compound is 4-benzyloxy-pyridine-2-one or related pyridine derivatives bearing benzyloxy substitution. According to a patented method:

- Starting Material: 4-benzyloxy-pyridine-N-oxide

- Reagents: Acetic anhydride and N,N-dimethylformamide (DMF)

- Conditions: Heating under reflux, followed by vacuum distillation and precipitation with ethyl acetate.

- Yields: Improved yields with simplified solvent use and reduced material consumption.

- Key Parameters:

| Component | Ratio or Amount |

|---|---|

| 4-Benzyloxy-pyridine-N-oxide | 1 (molar ratio) |

| Acetic anhydride | 1.4 to 2.5 (molar ratio) |

| N,N-Dimethylformamide (DMF) | 1.9 to 3.8 times the mass of N-oxide |

- The 4-benzyloxy-pyridine-N-oxide is prepared by reacting 4-nitropyridine-N-oxide with benzyl alcohol and sodium, followed by filtration and recrystallization steps.

This method offers a scalable, industrially viable route to benzyloxy-substituted pyridine intermediates, which are crucial for further functionalization toward the target compound.

Coupling to Pyridine Ring

The attachment of the substituted phenyl group to the pyridine ring at the 3-position can be achieved via:

- Suzuki coupling or related palladium-catalyzed cross-coupling reactions: Use of halogenated pyridine derivatives (e.g., 4-iodo-2,6-dichloronicotinaldehyde) with boronic acid or ester derivatives of the benzyloxy-fluorophenyl moiety.

- Hydrogenation and functional group transformations: Prior hydrogenation of intermediates to reduce double bonds or ketones before coupling can improve yields and selectivity.

- Microwave-assisted cyanation and hydration: For introducing carboxamide groups, microwave-assisted cyanation with zinc cyanide and subsequent hydration under mild conditions has been reported as an efficient method.

The overall yields for such multi-step syntheses are typically modest (1-7%), reflecting the complexity of the molecule and the multiple functional group transformations involved.

Representative Preparation Workflow and Data Table

Additional Notes on Reaction Conditions and Optimization

- Solvent choice: Ethyl acetate is preferred for post-reaction workup due to easy recovery and environmental considerations.

- Catalysts: Palladium-based catalysts are standard for cross-coupling steps; microwave assistance can accelerate cyanation steps.

- Temperature control: Reflux conditions for benzyloxy-pyridine ketone synthesis and moderate heating for nucleophilic substitutions are critical for yield optimization.

- Purification: Filtration, recrystallization, and washing with solvents like diethyl ether or isopropyl alcohol ensure high purity of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)-2-fluorophenyl]pyridine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

3-(4-(Benzyloxy)-2-fluorophenyl)pyridine is a chemical compound with a pyridine ring substituted with a benzyloxy group and a fluorophenyl moiety. It exhibits unique structural features that contribute to its potential biological activities and applications in medicinal chemistry. The presence of the benzyloxy group enhances lipophilicity, while the fluorine atom in the phenyl ring can influence electronic properties, making it a subject of interest in various research fields.

Scientific Research Applications

This compound has diverse applications, especially in medicinal chemistry.

Medicinal Chemistry

- Anticancer Agent Research indicates that this compound may exhibit significant biological activities, particularly in cancer research. Its structure suggests it could be an anticancer agent due to its ability to inhibit specific kinases and disrupt signaling pathways involved in cell proliferation.

- Biological Targets Studies on this compound's interactions with biological targets have revealed its ability to bind effectively to certain kinases and receptors. This binding can inhibit their activity, leading to a suppression of cancer cell growth and proliferation. Further research is ongoing to elucidate the full range of its molecular interactions and mechanisms of action.

- Synthesis The synthesis of this compound typically involves multi-step organic reactions. A common method includes using reagents such as potassium permanganate for oxidation, palladium on carbon for reduction, and various nucleophiles for substitution reactions. Recent advancements have also explored greener synthesis methods, such as ultrasound-assisted techniques, which reduce reaction times significantly while maintaining high yields .

Structural Similarities and Biological Activity

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine | Pyrimidine core with benzyloxy and fluorophenyl groups | Anticancer, antibacterial |

| Pyrido[2,3-d]pyrimidines | Similar core structure | Anticancer, CNS effects |

| Fluorophenyl Derivatives | Fluorinated phenyl groups | Enhanced stability and bioavailability |

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-2-fluorophenyl]pyridine involves its interaction with specific molecular targets and pathways. The benzyloxy group and fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further modulating its biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on pyridine derivatives significantly alter their physical and chemical properties. Below is a comparison of key analogs:

Key Observations :

- Lipophilicity : The benzyloxy group in this compound increases hydrophobicity compared to hydroxyl or carboxy substituents (e.g., in ).

- Thermal Stability : Compounds with multiple aromatic substituents (e.g., ) exhibit higher melting points (268–287°C), suggesting stronger intermolecular interactions.

Spectroscopic Characterization

Q & A

Q. What optimized synthetic routes yield 3-(4-(Benzyloxy)-2-fluorophenyl)pyridine with high purity?

The compound can be synthesized via condensation reactions followed by cyclization. For example, a Schiff base intermediate can be formed by reacting 4-benzyloxy-3-methoxybenzaldehyde with hydrazinopyridine in ethanol under acidic conditions (acetic acid), achieving a 91% yield after purification by vacuum filtration and washing with methanol/water . Key parameters include:

- Solvent choice : Ethanol balances solubility and reaction kinetics.

- Catalyst : Acetic acid facilitates imine formation.

- Purification : Sequential washing removes unreacted starting materials.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C-NMR : Assigns aromatic protons (δ 7.0–8.1 ppm) and benzyloxy/methoxy groups (δ 5.11 ppm, δ 3.84 ppm) .

- FTIR : Confirms C=N stretches (~1596 cm⁻¹) and ether linkages (~1261 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M + H]+ at m/z 334.1553) .

Cross-referencing with crystallography data (e.g., C–C bond lengths: mean 0.004 Å) ensures structural accuracy .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep in airtight containers at 4°C to prevent degradation .

- Exposure control : Use fume hoods and PPE (gloves, lab coats) due to unknown chronic toxicity .

- Waste disposal : Segregate organic waste and collaborate with certified disposal services .

Advanced Research Questions

Q. How can computational models predict the compound’s bioactivity for medicinal chemistry applications?

- Docking studies : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., kinases or GPCRs) .

- QSAR modeling : Correlate substituent effects (e.g., benzyloxy vs. methoxy) with bioactivity using descriptors like logP and H-bonding capacity .

- Electronic properties : DFT calculations (e.g., Gaussian 09) can map frontier orbitals to assess reactivity .

Q. How should researchers resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity .

- Meta-analysis : Compare data across studies while accounting for differences in cell lines or assay protocols .

Q. What crystallographic strategies elucidate its solid-state behavior?

- Single-crystal X-ray diffraction : Resolve bond angles (e.g., C1–C8–C9 = 116.88°) and packing motifs .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) for formulation studies .

- Polymorph screening : Explore solvent-mediated crystallization to identify stable forms .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent variation : Replace the benzyloxy group with electron-withdrawing groups (e.g., nitro) to modulate solubility .

- Bioisosteric replacement : Substitute pyridine with triazolo[4,3-a]pyridine to enhance metabolic stability .

- Pro-drug strategies : Introduce ester linkages (e.g., acetyl) to improve bioavailability .

Methodological Considerations

- Experimental design : Always include positive/negative controls (e.g., known kinase inhibitors) in bioassays .

- Data validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to ensure reproducibility .

- Contradiction mitigation : Pre-register hypotheses and protocols on platforms like Open Science Framework to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.